molecular formula C7H5N3O2 B567131 [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid CAS No. 1234616-66-0

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid

Cat. No.: B567131
CAS No.: 1234616-66-0
M. Wt: 163.136
InChI Key: KCHKSYJWFMYPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid (CAS: 1234616-66-0) is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . Its structure features a fused triazole and pyridine ring system, with a carboxylic acid substituent at the 7-position. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing derivatives with enhanced biological activity, such as kinase inhibitors or adenosine receptor antagonists . The carboxylic acid group enables further functionalization into esters, amides, or salts, which are pivotal for optimizing pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinopyridines with α-keto acids under oxidative conditions. This method is catalyzed by potassium iodide and typically conducted in an ethanol solvent . Another method involves the use of dicationic molten salts as catalysts, which offers an environmentally friendly and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and green solvents like ethanol can enhance the efficiency and sustainability of the production process. Additionally, the recovery and reuse of catalysts, such as dicationic molten salts, are crucial for minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo[4,3-A]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study: c-Met Kinase Inhibitors
    A study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that were evaluated for their anticancer properties. The most promising compound demonstrated excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively. Additionally, it showed potent inhibition of c-Met kinase (IC50 = 48 nM) .
  • Table 1: Antiproliferative Activity of Selected Compounds
CompoundCell LineIC50 (μM)
22iA5490.83
22iMCF-70.15
22iHeLa2.85
17lA5490.98
17lMCF-71.05
17lHeLa1.28

Antimicrobial Properties

The antimicrobial activity of [1,2,4]triazolo[4,3-a]pyridine derivatives has also been investigated.

  • Case Study: Synthesis and Evaluation
    A series of acetamides derived from [1,2,4]triazolo[4,3-a]pyridine were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against various strains of bacteria and fungi .

Neurological Applications

The compound has shown promise in neurological studies as well.

  • Case Study: Positive Allosteric Modulators
    Research indicated that certain derivatives of [1,2,4]triazolo[4,3-a]pyridine function as positive allosteric modulators of metabotropic glutamate receptors (MGLUR2). This suggests potential applications in treating neurological disorders such as anxiety and depression .

Synthesis and Structural Properties

Understanding the synthesis and structural properties of these compounds is crucial for further development.

  • Synthesis Techniques
    Various synthetic methods have been developed for creating [1,2,4]triazolo[4,3-a]pyridine derivatives. These include the use of iodine-mediated reactions to form complex structures with potential biological activity .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition boosts the immune response against cancer cells by reducing the immunosuppressive effects of kynurenine . Additionally, its interaction with other enzymes and receptors can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

Methyl-Substituted Derivatives

Ethyl Ester Derivatives

  • [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester (CAS: 1416241-62-7)
    • Molecular Formula: C₉H₉N₃O₂
    • Molecular Weight: 191.19 g/mol
    • Key Difference: Esterification of the carboxylic acid improves lipophilicity and bioavailability, making it a preferred intermediate for prodrug development .

Amide Derivatives

  • 5-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amides Example Compound: C₁₇H₁₃N₃O₂ (Molecular Weight: 263.09 g/mol) Key Difference: Amide derivatives exhibit higher binding affinity for adenosine A2a receptors (Ki < 50 nM) compared to the carboxylic acid precursor, highlighting the importance of the 7-position for receptor interaction .

Halogenated Derivatives

  • 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester (CAS: 1416241-64-9)
    • Molecular Formula: C₉H₈BrN₃O₂
    • Molecular Weight: 270.09 g/mol
    • Key Difference: Bromination introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Ring Position Isomers

  • [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 1234616-29-5) Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.13 g/mol Key Difference: The triazole ring fusion at [1,5-a] instead of [4,3-a] alters electronic distribution, reducing similarity (0.92 vs.

Structural and Functional Data Tables

Table 1: Molecular Properties of Key Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modification
This compound 1234616-66-0 C₇H₅N₃O₂ 163.13 Parent compound
3-Methyl derivative 83817-53-2 C₉H₇N₃O₂ 209.23 Methyl at 3-position
Ethyl ester derivative 1416241-62-7 C₉H₉N₃O₂ 191.19 Carboxylic acid → ethyl ester
3-Bromo ethyl ester 1416241-64-9 C₉H₈BrN₃O₂ 270.09 Bromine at 3-position

Key Findings and Implications

Substituent Effects :

  • Methyl and ethyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
  • Amide derivatives show superior receptor binding, making them promising candidates for neurological therapeutics .

Synthetic Flexibility :

  • Halogenation (e.g., bromine) introduces sites for further functionalization, enabling diversity-oriented synthesis .

Structural Sensitivity: Minor changes in ring fusion ([1,5-a] vs. [4,3-a]) significantly alter electronic properties and biological activity .

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. This unique arrangement contributes to its biological activity through various mechanisms involving receptor interactions and enzyme inhibition.

Anticancer Activity

Recent studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit potent anticancer properties. For instance:

  • Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively .
  • Compound 17l showed excellent antiproliferative effects with IC50 values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.17 µM (MCF-7), and 1.28 ± 0.25 µM (HeLa), alongside potent inhibition of c-Met kinase (IC50 = 26 nM) and VEGFR-2 (IC50 = 2.6 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It has been recognized as an effective agent against various bacterial strains, showing significant antibacterial activity comparable to established antibiotics .
  • In vitro studies indicated that certain derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .

Other Pharmacological Effects

In addition to its anticancer and antimicrobial activities, [1,2,4]triazolo[4,3-a]pyridine derivatives have been identified as:

  • Anti-inflammatory agents : Exhibiting properties that reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidants : Capable of scavenging free radicals and reducing oxidative stress in cellular systems.
  • CNS-active compounds : Some derivatives have shown promise as potential treatments for psychiatric disorders by targeting glutamate receptors .

The biological activities of [1,2,4]triazolo[4,3-a]pyridine derivatives can be attributed to several mechanisms:

  • Receptor-Ligand Interactions : These compounds act as ligands for various receptors including adenosine receptors and histone demethylases, influencing cellular signaling pathways critical for cancer progression and inflammation.
  • Enzyme Inhibition : They inhibit key enzymes such as c-Met kinase and VEGFR-2 involved in tumor growth and angiogenesis.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers .

Case Studies

Several case studies illustrate the efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives:

  • In Vivo Studies : Animal models treated with specific derivatives exhibited reduced tumor sizes compared to control groups, validating their anticancer potential.
  • Combination Therapy : Research indicates enhanced efficacy when used in conjunction with traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types.

Q & A

Q. What are the primary synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via cyclization of ester intermediates using methylaluminoxane pre-mixed with amines in dioxane at 90°C for 48–96 hours, achieving up to 70% yield . Key variables include reaction time, temperature, and solvent choice. Prolonged heating (>72 hours) may degrade sensitive functional groups, while lower temperatures (<80°C) reduce cyclization efficiency. Optimization requires iterative testing of these parameters.

Q. What safety protocols are critical when handling this compound?

Basic Research Question
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Segregate and store waste separately for professional hazardous waste treatment .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for triazolopyridine derivatives?

Advanced Research Question
Contradictions in spectral data often arise from tautomerism or impurities. For example, [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7) may show variable 1^1H NMR signals due to keto-enol tautomerism. Purification via column chromatography (silica gel, ethyl acetate/hexane) and comparison with crystallographic data (e.g., CCDC 1906114) can validate structural assignments .

Q. What methodologies are effective for modifying the carboxylic acid moiety to enhance bioactivity?

Advanced Research Question
Conversion to amides or esters is common. For instance, coupling with aryl amines using EDCI/HOBt in DMF yields carboxamide derivatives with improved adenosine receptor binding (e.g., A2a_{2a} selectivity) . Computational docking studies (e.g., AutoDock Vina) can guide substituent selection by predicting binding interactions with target proteins .

Q. How do structural analogs (e.g., 7-methyl or 6-chloro derivatives) affect physicochemical properties?

Advanced Research Question
Substituents alter solubility and reactivity:

  • 7-Methyl derivatives (e.g., CAS 4919-10-2) increase lipophilicity (logP +0.5), impacting membrane permeability .
  • 6-Chloro derivatives (e.g., HD-8810) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .
    Structure-activity relationship (SAR) studies require systematic synthesis and characterization of analogs .

Q. What strategies address low yields in multi-step syntheses of triazolopyridine-based scaffolds?

Advanced Research Question
Low yields often stem from unstable intermediates. For example, hydrazine intermediates in [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one synthesis are moisture-sensitive. Strategies include:

  • In situ generation of intermediates to avoid isolation.
  • Microwave-assisted synthesis to reduce reaction times and improve efficiency .

Q. How can researchers validate the purity of this compound derivatives?

Basic Research Question
Use orthogonal analytical methods:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (purity >95%).
  • Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M+H]+^+ 164.12 for C6_6H4_4N4_4O2_2) .

Q. What are the key challenges in scaling up triazolopyridine syntheses from milligram to gram scale?

Advanced Research Question
Scale-up issues include exothermic reactions and solvent volume limitations. For example, cyclization reactions in dioxane require controlled heating to prevent runaway exotherms. Switching to flow chemistry or using high-boiling solvents (e.g., DMSO) improves scalability .

Q. How do researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?

Advanced Research Question
Discrepancies may arise from metabolic instability or poor pharmacokinetics. For instance, 7-Bromo derivatives (CAS 1053655-66-5) show potent in vitro antimicrobial activity but rapid hepatic clearance in vivo. Solutions include prodrug design or structural modifications to enhance metabolic stability .

Q. What green chemistry approaches are applicable to triazolopyridine synthesis?

Advanced Research Question

  • Solvent Substitution : Replace dioxane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling : Use immobilized copper catalysts for azide-alkyne cycloadditions to reduce metal waste .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHKSYJWFMYPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725565
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-66-0
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.